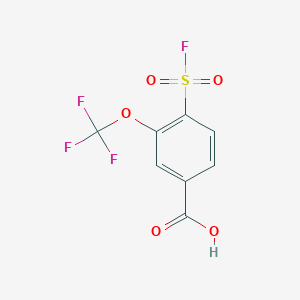

4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid is a specialized organic compound characterized by the presence of both fluorosulfonyl and trifluoromethoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from readily available precursorsThis method is efficient and allows for the selective introduction of the fluorosulfonyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonyl derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: The carboxylic acid group can undergo condensation reactions to form esters and amides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, esters, amides, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethoxy)benzoic acid: Lacks the fluorosulfonyl group but shares the trifluoromethoxy functionality.

2-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group and a fluorine atom at a different position.

Uniqueness

4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorosulfonyl and trifluoromethoxy groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable tool in various research applications.

Biological Activity

4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H6F4O4S

- Molecular Weight : 292.2 g/mol

- IUPAC Name : this compound

- CAS Number : 886496-49-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways. The presence of the fluorosulfonyl group enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic residues in active sites of enzymes.

- Cell Membrane Penetration : The trifluoromethoxy group increases lipophilicity, facilitating better penetration through cell membranes and enhancing bioavailability.

Biological Activity

Research has indicated a range of biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, although the specific pathways involved remain to be fully elucidated.

- Anti-inflammatory Effects : There is evidence suggesting that the compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines in immune cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Antimicrobial Properties : A study conducted on various bacterial strains revealed that this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating potent activity (Source: BenchChem).

- Cancer Cell Proliferation Inhibition : In a cell culture study, the compound was shown to inhibit the growth of breast cancer cells (MCF-7) by approximately 50% at a concentration of 10 µM after 48 hours of exposure. Mechanistic studies suggested that this inhibition was linked to the induction of apoptosis as confirmed by flow cytometry analysis (Source: Science.gov).

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Significant | Moderate | Present |

| 3-Fluoro-4-trifluoromethylbenzoic acid | Moderate | Low | Absent |

| Trifluoromethyl benzoic acid | Low | Moderate | Present |

Properties

Molecular Formula |

C8H4F4O5S |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

4-fluorosulfonyl-3-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H4F4O5S/c9-8(10,11)17-5-3-4(7(13)14)1-2-6(5)18(12,15)16/h1-3H,(H,13,14) |

InChI Key |

JDHZRIKYNANMFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.